磷酸三钠

概述

描述

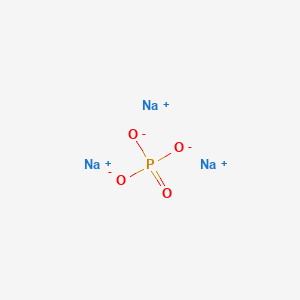

Trisodium phosphate is an inorganic compound with the chemical formula Na₃PO₄. It appears as a white, granular or crystalline solid and is highly soluble in water, producing an alkaline solution. Trisodium phosphate is widely used in various industries due to its versatility. It serves as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .

科学研究应用

Trisodium phosphate has numerous applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffer solution.

Biology: Employed in biological research for cell culture and molecular biology experiments.

Medicine: Utilized in pharmaceutical formulations and as a laxative.

作用机制

Target of Action

Trisodium phosphate (TSP) is an inorganic compound with the chemical formula Na3PO4 . It is a white, granular or crystalline solid, highly soluble in water, producing an alkaline solution . TSP is used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser . The primary targets of TSP are surfaces that require cleaning or degreasing, and food products that require pH adjustment or texture enhancement .

Mode of Action

TSP works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This action is primarily observed when TSP is used as a saline laxative .

Biochemical Pathways

It is known that tsp is produced by the neutralization of phosphoric acid using sodium carbonate, which produces disodium hydrogen phosphate . The disodium hydrogen phosphate is then reacted with sodium hydroxide to form TSP and water .

Pharmacokinetics

It is known that tsp is highly soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of TSP’s action depends on its application. When used as a cleaning agent or degreaser, TSP effectively removes dirt, grease, and stains from surfaces . When used as a food additive, TSP can adjust the pH of food products and enhance their texture . When used as a saline laxative, TSP increases fluid in the small intestine, usually resulting in a bowel movement after 30 minutes to 6 hours .

生化分析

Biochemical Properties

Trisodium phosphate plays a crucial role in various biochemical reactions. It acts as a buffering agent, maintaining the pH of solutions within a specific range, which is essential for many enzymatic reactions. It also serves as a source of inorganic phosphate, which is a key player in energy transfer reactions, such as those involving ATP .

Cellular Effects

In cells, trisodium phosphate can influence various processes. As a source of phosphate, it can impact cellular metabolism, including both energy production and the synthesis of nucleic acids and proteins. It can also affect cell signaling pathways, as phosphate groups are often added to or removed from proteins in response to cellular signals .

Molecular Mechanism

At the molecular level, trisodium phosphate exerts its effects primarily through its role as a source of inorganic phosphate. This can be incorporated into ATP during energy production, transferred to other molecules during signal transduction, or used in the synthesis of nucleic acids and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trisodium phosphate can change over time. For example, its buffering capacity can decrease as it is consumed in reactions, leading to changes in pH. Additionally, it can be degraded or precipitated out of solution under certain conditions .

Metabolic Pathways

Trisodium phosphate is involved in several metabolic pathways. As a source of inorganic phosphate, it plays a role in glycolysis, the citric acid cycle, and the synthesis of ATP. It can also affect the levels of other metabolites, such as those involved in nucleic acid and protein synthesis .

Transport and Distribution

Within cells and tissues, trisodium phosphate is transported and distributed through various mechanisms. It can passively diffuse across cell membranes, or it can be actively transported by proteins that recognize and bind to phosphate ions .

Subcellular Localization

The subcellular localization of trisodium phosphate can vary depending on the cell type and physiological conditions. It is generally found throughout the cell, but can be concentrated in certain compartments, such as the mitochondria, where it is involved in energy production .

准备方法

Synthetic Routes and Reaction Conditions: Trisodium phosphate is typically produced by the neutralization of phosphoric acid with sodium carbonate. The reaction proceeds as follows: [ \text{H₃PO₄} + 3\text{Na₂CO₃} \rightarrow \text{Na₃PO₄} + 3\text{CO₂} + 3\text{H₂O} ]

Industrial Production Methods:

Raw Material Preparation:

Reaction Process:

Post-Treatment:

Types of Reactions:

Oxidation and Reduction: Trisodium phosphate does not typically undergo oxidation or reduction reactions due to its stability.

Substitution Reactions: It can participate in substitution reactions, particularly in aqueous solutions where it can exchange its sodium ions with other cations.

Common Reagents and Conditions:

Aqueous Solutions: Trisodium phosphate is often used in aqueous solutions where it dissociates into sodium and phosphate ions.

Reagents: Common reagents include acids and bases, which can react with trisodium phosphate to form various salts and compounds.

Major Products:

相似化合物的比较

- Monosodium Phosphate (NaH₂PO₄)

- Disodium Phosphate (Na₂HPO₄)

- Tripotassium Phosphate (K₃PO₄)

- Triammonium Phosphate ((NH₄)₃PO₄)

- Trimagnesium Phosphate (Mg₃(PO₄)₂)

Comparison:

- Alkalinity: Trisodium phosphate has a higher alkalinity compared to monosodium and disodium phosphate, making it more effective in cleaning and degreasing applications.

- Solubility: Trisodium phosphate is highly soluble in water, similar to its counterparts, but its higher solubility enhances its effectiveness in various applications.

- Versatility: Trisodium phosphate’s ability to act as a cleaning agent, food additive, and industrial reagent highlights its versatility compared to other similar compounds .

属性

CAS 编号 |

7601-54-9 |

|---|---|

分子式 |

H3NaO4P |

分子量 |

120.985 g/mol |

IUPAC 名称 |

trisodium;phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

OP(=O)(O)O.[Na] |

颜色/形态 |

Colorless crystals |

密度 |

2.54 g/cu cm Relative density (water = 1): 2.5 |

熔点 |

170 °F 1583 °C |

Key on ui other cas no. |

65185-91-3 68130-75-6 7601-54-9 7632-05-5 96337-98-3 |

物理描述 |

Other Solid; Liquid; Pellets or Large Crystals; Dry Powder White odourless crystals, granules or crystalline powder Odorless, water soluble, colorless to white crystals; [CAMEO] Colorless to white solid; [ICSC] White odorless powder; [MSDSonline] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Irritant |

相关CAS编号 |

65185-91-3 |

保质期 |

Rapidly absorbs ... water if exposed to moist atmosphere /Dried sodium phosphate/ |

溶解度 |

Freely soluble in water. Insoluble in ethanol Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/ 14.5 g/100 g water at 25 °C 25.8 g sol in 100 g water at 20 °C Qualitative solubility: soluble in water Solubility in water, g/l at 20 °C: 121 (good) |

同义词 |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

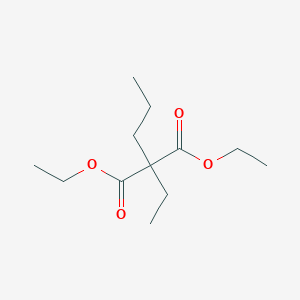

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trisodium phosphate exert its antimicrobial effect?

A1: Trisodium phosphate's (Na₃PO₄) antimicrobial activity is primarily attributed to its high pH. [] The alkaline environment disrupts bacterial cell membranes, leading to cell death. [, ] Additionally, trisodium phosphate may chelate metal ions and exhibit surfactant properties, contributing to cell detachment and death. [, ]

Q2: Does the effectiveness of trisodium phosphate vary depending on the target microorganism?

A2: Yes, research indicates that trisodium phosphate's efficacy varies among microorganisms. For instance, Listeria monocytogenes exhibits higher resistance compared to Gram-negative bacteria like Escherichia coli and Salmonella spp. [, ] This difference in susceptibility could be linked to variations in cell wall structure and composition.

Q3: What is the molecular formula and weight of trisodium phosphate?

A3: The molecular formula of trisodium phosphate is Na₃PO₄. Its molecular weight is 163.94 g/mol (anhydrous) or 380.12 g/mol (dodecahydrate, Na₃PO₄·12H₂O).

Q4: Is there spectroscopic data available for trisodium phosphate?

A5: While the provided research doesn't delve into specific spectroscopic data for trisodium phosphate, its characterization typically involves techniques like X-ray diffraction to analyze crystal structure, particularly for different hydrates. []

Q5: How does the presence of calcium and magnesium ions in water impact trisodium phosphate's solubility?

A6: Research indicates that calcium and magnesium ions in hard water can react with trisodium phosphate, forming insoluble calcium phosphate and magnesium hydroxide precipitates. [] This reaction effectively reduces the concentration of available trisodium phosphate, potentially impacting its efficacy as a sanitizer.

Q6: Can trisodium phosphate act as a catalyst?

A6: The provided research papers do not cover computational chemistry or modeling studies related to trisodium phosphate.

Q7: Does the chain length of phosphates influence their antibacterial activity?

A8: Research suggests that chain length plays a role in the antibacterial activity of phosphates. A study comparing different phosphate salts found that polyphosphates (longer chains) like HEXA68 and HEXA70 exhibited greater antibacterial effects than shorter chain phosphates. [] This difference in activity could be attributed to their varying abilities to interact with bacterial cell membranes and influence intracellular processes.

Q8: Are there specific safety handling guidelines for trisodium phosphate?

A8: While the provided articles do not delve into detailed safety protocols for trisodium phosphate, it's crucial to consult the material safety data sheet (MSDS) for specific handling and storage guidelines. As a strong alkali, trisodium phosphate can cause irritation and requires careful handling to prevent contact with skin, eyes, and respiratory tract.

Q9: How is trisodium phosphate typically quantified in research settings?

A9: While not explicitly elaborated upon in the provided papers, common methods for quantifying trisodium phosphate rely on its chemical properties. Titration methods, potentially using a strong acid and an appropriate indicator, can determine its concentration in solution.

Q10: What are the environmental implications of using trisodium phosphate in industrial applications?

A10: The environmental impact of trisodium phosphate is an important consideration, although not extensively addressed in the provided research. As a strong alkali, its release into water bodies can alter pH, potentially impacting aquatic life. Appropriate wastewater treatment and responsible usage are crucial to minimize ecological risks.

Q11: Are there alternative antimicrobial agents to trisodium phosphate in food processing?

A13: Yes, several alternatives to trisodium phosphate exist for decontaminating poultry and other food products. These include organic acids like lactic acid and acetic acid, chlorine dioxide, and ozone. [, , ] Each alternative has its own set of advantages and disadvantages in terms of efficacy, impact on sensory attributes, and potential for inducing resistance in microorganisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)